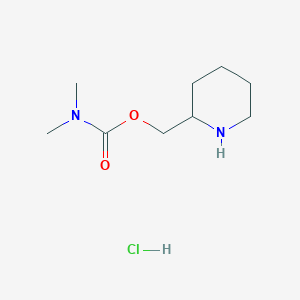

piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride

Overview

Description

“Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride” is a chemical compound with the CAS Number: 1803600-95-4 . It has a molecular weight of 222.71 . The IUPAC name for this compound is piperidin-2-ylmethyl dimethylcarbamate hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Antimicrobial Activities

- Synthesis and Antimicrobial Application: Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride derivatives show promise in antimicrobial applications. For instance, a study synthesized a compound related to this chemical, which demonstrated moderate antimicrobial activities against various bacteria and fungi, including E. coli, B. subtilis, S. aureus, and C. albicans (Ovonramwen et al., 2019).

Antiproliferative Properties

- Use in Cancer Research: Compounds structurally similar to this compound have been synthesized and shown significant antiproliferative effects against various human cancer cell lines, such as T-47D, HeLa, HepG2, and MCF-7 (Harishkumar et al., 2018).

Bioactive Conformation Analysis

- Investigating Bioactive Conformations: Studies have investigated the bioactive conformations of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, a derivative, to understand its molecular interactions. This research is crucial in developing effective pharmaceuticals by understanding how these molecules interact with receptors (Le Bourdonnec et al., 2006).

Synthesis and Characterization

- Chemical Synthesis and Study: The synthesis and characterization of piperidine derivatives, including this compound, are significant for developing new pharmaceutical compounds. For instance, the synthesis of related compounds has been extensively studied to understand their chemical properties and potential applications (Li, 2012).

Drug Development and Design

- Antitubercular Agents: Piperidine derivatives have been developed and evaluated as potential antitubercular agents. Their synthesis, drug-likeness, and molecular docking studies have shown promising results against Mycobacterium tuberculosis (Revathi et al., 2015).

Acetylcholinesterase Inhibitors

- Inhibitory Activity Research: Some piperidine derivatives are potent inhibitors of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's. Research into these compounds has led to the identification of powerful inhibitors, which can be potential candidates for treating dementia (Sugimoto et al., 1990).

EPR Study in Radiation-Induced Crystals

- Electron Paramagnetic Resonance (EPR) Studies: Piperidine derivatives have been studied using EPR to understand the effects of radiation-induced single crystals. This research provides insights into the electronic and structural properties of these compounds (Usta et al., 2016).

GABA Uptake Inhibitors

- Neurotransmitter Uptake Inhibition: Piperidine derivatives have been synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors, showing potential in neurological research and treatment (Zhang et al., 2007).

Safety and Hazards

Mechanism of Action

- Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride likely interacts with specific molecular targets within cells. Unfortunately, precise information about its primary targets remains limited in the available literature .

Target of Action

Scientists continue to explore its pharmacological properties, and future studies may reveal more insights . If you have any other questions or need additional information, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, leading to prolonged neurotransmission. This compound also interacts with other proteins and enzymes involved in neurotransmitter regulation, such as butyrylcholinesterase, enhancing its overall impact on the nervous system .

Cellular Effects

This compound affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increased concentration of acetylcholine due to acetylcholinesterase inhibition leads to enhanced synaptic transmission and can affect neuronal excitability and plasticity. Additionally, this compound may impact other cell types by altering intracellular calcium levels and influencing metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is facilitated by the carbamate group of the compound, which forms a covalent bond with the serine residue in the enzyme’s active site. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged effects on neurotransmission and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, such as excessive cholinergic stimulation, muscle tremors, and respiratory distress. Threshold effects have been observed, where a specific dosage range results in optimal enzyme inhibition without toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the breakdown and synthesis of acetylcholine. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and overall efficacy in inhibiting acetylcholinesterase .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the synaptic cleft is particularly important for its role in inhibiting acetylcholinesterase and modulating neurotransmission .

Properties

IUPAC Name |

piperidin-2-ylmethyl N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGXMHAXYFHRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)

![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)